![molecular formula C9H12N2O2 B12526842 2-[Methyl(4-nitrosophenyl)amino]ethan-1-ol CAS No. 690618-11-2](/img/structure/B12526842.png)
2-[Methyl(4-nitrosophenyl)amino]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Methyl(4-nitrosophenyl)amino]ethan-1-ol is an organic compound with the molecular formula C9H12N2O3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound features a nitroso group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety through a methylamino linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(4-nitrosophenyl)amino]ethan-1-ol typically involves the nitration of aniline derivatives followed by reduction and subsequent functional group transformations. One common method includes:
Nitration: Aniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 4-nitroaniline.
Reduction: The nitro group in 4-nitroaniline is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid, yielding 4-aminophenylamine.
Nitrosation: The amino group is then nitrosated using nitrous acid to form 4-nitrosophenylamine.
Alkylation: Finally, the nitrosophenylamine is alkylated with methylamine and ethanol to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
2-[Methyl(4-nitrosophenyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group back to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-[Methyl(4-nitrosophenyl)amino]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as an anti-inflammatory and antimicrobial agent.
Industry: Utilized in the manufacture of specialty chemicals and as a stabilizer in polymer production.
Mecanismo De Acción
The mechanism of action of 2-[Methyl(4-nitrosophenyl)amino]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of enzyme activity and signaling pathways. The compound’s effects are mediated through the formation of reactive intermediates that interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
2-[Methyl(4-nitrophenyl)amino]ethan-1-ol: Similar structure but with a nitro group instead of a nitroso group.
2-[Methyl(4-aminophenyl)amino]ethan-1-ol: Contains an amino group instead of a nitroso group.
2-[Methyl(4-hydroxyphenyl)amino]ethan-1-ol: Features a hydroxy group in place of the nitroso group.
Uniqueness
2-[Methyl(4-nitrosophenyl)amino]ethan-1-ol is unique due to its nitroso group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in specific reactions and interact with biological targets in ways that similar compounds with different substituents cannot.
Propiedades
Número CAS |
690618-11-2 |
|---|---|
Fórmula molecular |
C9H12N2O2 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
2-(N-methyl-4-nitrosoanilino)ethanol |
InChI |
InChI=1S/C9H12N2O2/c1-11(6-7-12)9-4-2-8(10-13)3-5-9/h2-5,12H,6-7H2,1H3 |
Clave InChI |
UDFYYYIBINMNKS-UHFFFAOYSA-N |
SMILES canónico |
CN(CCO)C1=CC=C(C=C1)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]-](/img/structure/B12526761.png)
![beta-Alanine, N-[[2-[4-[(hydroxyamino)iminomethyl]phenyl]-1-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl]-](/img/structure/B12526765.png)
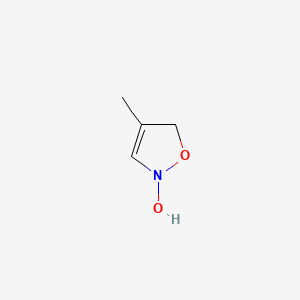
![Benzenamine, N,N'-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis-](/img/structure/B12526780.png)
![2-[4-(Phenethylamino)phenyl]sulfonylacetic acid](/img/structure/B12526785.png)
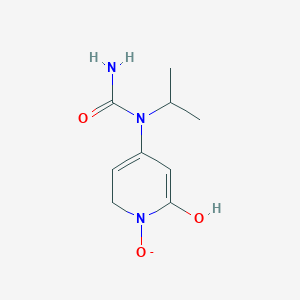

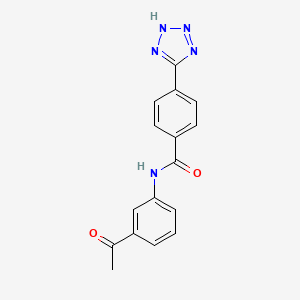
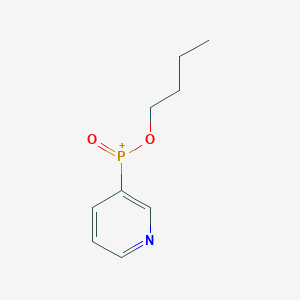
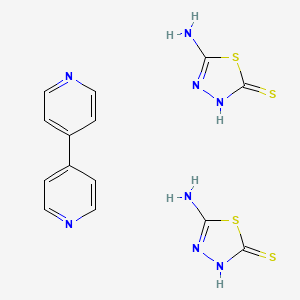

![4-{Bis[(pyridin-2-yl)amino]methyl}benzaldehyde](/img/structure/B12526823.png)


